(2-Hydroxybenzyl)triphenylphosphonium bromide
Overview
Description
(2-Hydroxybenzyl)triphenylphosphonium bromide is a chemical compound with the molecular formula HOC6H4CH2P(C6H5)3Br. It is known for its applications in various scientific fields, including chemistry and biology. This compound is characterized by the presence of a triphenylphosphonium group attached to a 2-hydroxybenzyl moiety, making it a versatile reagent in organic synthesis .
Scientific Research Applications
(2-Hydroxybenzyl)triphenylphosphonium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: The compound is employed in studies involving cellular uptake and mitochondrial targeting due to its phosphonium group.
Medicine: Research explores its potential in drug delivery systems, especially for targeting mitochondria in cancer cells.
Industry: It finds applications in the synthesis of specialty chemicals and materials
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxybenzyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 2-hydroxybenzyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxybenzyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to yield phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from reactions involving this compound include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts .
Mechanism of Action
The mechanism of action of (2-Hydroxybenzyl)triphenylphosphonium bromide involves its ability to interact with various molecular targets. The phosphonium group facilitates the compound’s uptake into cells and mitochondria, where it can exert its effects. The 2-hydroxybenzyl moiety may participate in specific biochemical interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- Benzyltriphenylphosphonium bromide
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
Uniqueness
(2-Hydroxybenzyl)triphenylphosphonium bromide is unique due to the presence of the 2-hydroxybenzyl group, which imparts distinct chemical properties and reactivity compared to other triphenylphosphonium derivatives. This uniqueness makes it particularly valuable in specific synthetic and biological applications .
Properties
IUPAC Name |
(2-hydroxyphenyl)methyl-triphenylphosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21OP.BrH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKZGQXMWVGPMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70340-04-4 | |
Record name | Phosphonium, [(2-hydroxyphenyl)methyl]triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70340-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Hydroxybenzyl)triphenylphosphonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070340044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-hydroxybenzyl)triphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.773 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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